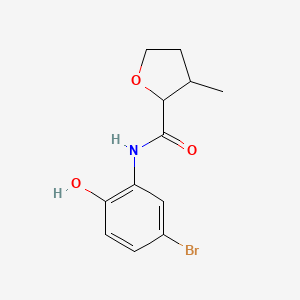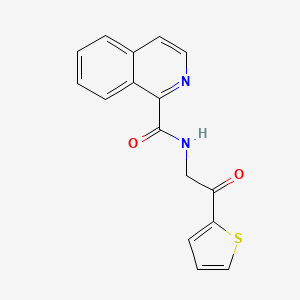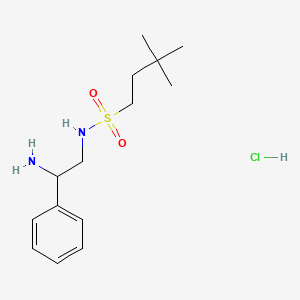
N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide, also known as BOC-3-Br, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BOC-3-Br is a derivative of oxolane-2-carboxamide and contains a bromine atom and a hydroxyl group on the phenyl ring.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several future directions for research on N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide. One area of interest is the development of novel analogs of this compound with improved potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoic acid. The resulting compound is then reacted with 3-methyl-oxolane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Scientific Research Applications
N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have neuroprotective effects in models of Parkinson's disease by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7-4-5-17-11(7)12(16)14-9-6-8(13)2-3-10(9)15/h2-3,6-7,11,15H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBTXQYPKVADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)
![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)


![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)